2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose
Description
Rationale for Site-Specific Carbon-13 and Nitrogen-15 Labeling of 2-Acetamido-2-deoxy-D-glucose (GlcNAc) as a Molecular Probe
2-Acetamido-2-deoxy-D-glucose (GlcNAc) is a fundamental building block for a vast array of complex carbohydrates, or glycans, that play critical roles in numerous biological processes. The strategic placement of stable isotopes at specific positions within the GlcNAc molecule, as seen in 2-[¹⁵N]Acetamido-2-deoxy-D-[1-¹³C]glucose, provides a highly specific and informative molecular probe.
The rationale for this dual-labeling strategy is rooted in the desire to simultaneously and unambiguously track the incorporation and transformation of both the glucose backbone and the nitrogen-containing acetamido group of GlcNAc.
¹³C at the C1 Position: The anomeric carbon (C1) is a key position involved in the formation of glycosidic bonds, the linkages that connect monosaccharides to form complex glycans. Labeling at this position allows researchers to monitor the incorporation of the entire glucose ring into larger structures. NMR spectroscopy is particularly sensitive to the environment around the anomeric carbon, and the ¹³C label provides a distinct signal that can be used to study the conformation and dynamics of glycans. nih.gov The measurement of J-couplings between ¹³C, ¹H, and other nuclei can provide valuable structural information. nih.gov
¹⁵N in the Acetamido Group: The acetamido group is a defining feature of GlcNAc and is crucial for many biological recognition events. The ¹⁵N label allows for the specific tracking of the nitrogen atom, which is derived from glutamine in the hexosamine biosynthetic pathway. This enables researchers to distinguish the fate of the amino sugar from that of other glucose-derived metabolites. In NMR studies, the ¹⁵N label can provide additional structural constraints and insights into the dynamics of the acetamido group. nih.gov
The combination of both ¹³C and ¹⁵N labels in a single molecule provides a powerful tool for resolving complex metabolic networks. It allows for the differentiation of GlcNAc-derived structures from other metabolites in complex biological samples, thereby reducing ambiguity in data interpretation.
Overview of Academic Research Applications Utilizing 2-[¹⁵N]Acetamido-2-deoxy-D-[1-¹³C]glucose
While the direct application of 2-[¹⁵N]Acetamido-2-deoxy-D-[1-¹³C]glucose in published metabolic tracing studies is not yet widespread, its synthesis and the underlying principles of dual labeling have paved the way for sophisticated investigations in glycobiology. The primary application of such specifically labeled compounds lies in their use as tracers in metabolic flux analysis and for detailed structural studies of glycoconjugates.
Metabolic Flux Analysis:
By introducing 2-[¹⁵N]Acetamido-2-deoxy-D-[1-¹³C]glucose into cell cultures or model organisms, researchers can trace its incorporation into various downstream metabolites and glycoconjugates. Subsequent analysis of cellular extracts by mass spectrometry or NMR spectroscopy can reveal the relative activities of different metabolic pathways.
| Analytical Technique | Information Gained from 2-[¹⁵N]Acetamido-2-deoxy-D-[1-¹³C]glucose |
| Mass Spectrometry (MS) | - Tracing the incorporation of both ¹³C and ¹⁵N into downstream metabolites. - Quantifying the relative abundance of labeled vs. unlabeled molecules. - Elucidating the connectivity of metabolic pathways. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Determining the precise location of isotopic labels in metabolites. - Providing structural information about labeled glycoconjugates. - Measuring J-couplings to define molecular conformation and dynamics. nih.gov |
Detailed Research Findings from Analogous Studies:
Studies using singly labeled precursors have demonstrated the power of this approach. For instance, metabolic labeling with ¹⁵N-labeled glutamine has been used to track the incorporation of nitrogen into the hexosamine biosynthetic pathway, leading to the labeling of GlcNAc, GalNAc, and sialic acids within cellular glycans. ukisotope.com Similarly, ¹³C-labeled glucose has been instrumental in tracing the carbon backbone through glycolysis and into various biosynthetic pathways, including the hexosamine pathway.
The synthesis of multiply labeled compounds like 2-[1,2-¹³C₂;¹⁵N]acetamido-2-deoxy-D-[1-¹³C]glucose has been reported, with detailed NMR analysis of the J-couplings involving ¹H, ¹³C, and ¹⁵N atoms. nih.gov This foundational work provides the necessary tools and understanding for interpreting the results of future metabolic studies that will undoubtedly employ this powerful molecular probe to unravel the intricate complexities of glycan biosynthesis and function in health and disease.
Structure
3D Structure
Properties
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i8+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-YQZAXUNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[15NH][C@@H]1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 15n Acetamido 2 Deoxy D 1 13c Glucose and Its Derivatives
Chemical Synthesis Approaches for Stereospecific Isotopic Incorporation
The chemical synthesis of isotopically labeled carbohydrates requires precise control over stereochemistry and regioselectivity. The introduction of ¹³C at the anomeric carbon (C1) and ¹⁵N into the acetamido group at C2 necessitates a multi-step approach involving strategic use of protecting groups and stereoselective reactions.
Strategies for Carbon-13 Labeling at the Anomeric Carbon (C1)
The introduction of a ¹³C label at the anomeric position (C1) of glucose is a critical first step. This is typically achieved by utilizing a commercially available starting material, D-[1-¹³C]glucose isotope.com. Alternatively, synthetic routes starting from smaller, labeled precursors can be employed. One established method involves the cyanohydrin reaction, where a labeled cyanide (e.g., K¹³CN) is added to an aldose with one less carbon, followed by reduction and hydrolysis to form the desired [1-¹³C]hexose nih.gov.
Once D-[1-¹³C]glucose is obtained, it serves as the precursor for the synthesis of the target molecule. The stereochemistry at the anomeric center is crucial and is often controlled during glycosylation reactions. The formation of an oxacarbenium ion intermediate during glycosylation can lead to a mixture of α and β anomers. The choice of protecting groups, solvents, and reaction conditions plays a significant role in directing the stereochemical outcome.
Methodologies for Nitrogen-15 Labeling within the Acetamido Moiety
The incorporation of ¹⁵N into the acetamido group at the C2 position of glucosamine (B1671600) can be achieved through several synthetic routes. A common strategy involves the initial introduction of an azide (B81097) group (N₃) at C2, which can later be reduced to an amine and subsequently acylated. This approach allows for the use of a ¹⁵N-labeled azide source.
Alternatively, starting from D-[1-¹³C]glucose, a key intermediate is 2-amino-2-deoxy-D-[1-¹³C]glucose. The amino group at C2 can then be acylated using an ¹⁵N-labeled acetylating agent. The preparation of [¹⁵N]acetamide, a potential acetyl source, can be accomplished by reacting acetic acid with ¹⁵N-labeled ammonia (B1221849) google.come3s-conferences.org. Enzymatic methods have also been described for the synthesis of ¹⁵N-labeled amino acids using ¹⁵NH₄Cl as the nitrogen source, and these principles can be adapted for the synthesis of aminosugars researchgate.net.
A robust method involves the nucleophilic displacement of a suitable leaving group (e.g., a triflate) at the C2 position of a protected mannose derivative with a ¹⁵N-labeled nucleophile, such as ¹⁵N-azide, followed by reduction and acetylation.
Regioselective Functionalization and Protective Group Strategies
The selective modification of the hydroxyl and amino groups of glucosamine is essential for the targeted introduction of isotopic labels. This is achieved through the use of various protecting groups that can be selectively introduced and removed under different reaction conditions.
Common strategies for the regioselective protection of D-glucosamine include:
Protection of the C4 and C6 hydroxyls: This is often achieved by forming a benzylidene acetal.
Protection of the C1 (anomeric) hydroxyl: This position is often protected as a methyl or benzyl (B1604629) glycoside.
Protection of the C3 hydroxyl: This can be protected with various ether or ester protecting groups.
Protection of the C2 amino group: The amino group is often protected as an azide, a phthalimide, or a trifluoroacetamide, which can be deprotected under specific conditions to allow for the introduction of the ¹⁵N-labeled acetyl group.
Chemo-Enzymatic and Enzymatic Synthesis Routes for UDP-N-acetylglucosamine (UDP-GlcNAc) Derivatives
Chemo-enzymatic and purely enzymatic methods offer highly efficient and stereospecific routes to complex biomolecules like UDP-GlcNAc, avoiding the extensive use of protecting groups required in chemical synthesis.
One-Pot Enzymatic Production of UDP-[13C,15N]GlcNAc from Labeled Precursors
A highly efficient method for the synthesis of UDP-GlcNAc and its isotopically labeled analogues is the one-pot, multi-enzyme approach nih.govcharlotte.edumiami.edursc.org. This system typically utilizes three key enzymes:
N-acetylhexosamine 1-kinase (NahK): This enzyme catalyzes the phosphorylation of the C1 hydroxyl group of N-acetylglucosamine (GlcNAc) to form GlcNAc-1-phosphate, using ATP as the phosphate (B84403) donor.
UDP-GlcNAc pyrophosphorylase (GlmU): This enzyme facilitates the reaction between GlcNAc-1-phosphate and UTP to produce UDP-GlcNAc and pyrophosphate.
Inorganic pyrophosphatase (PPase): This enzyme hydrolyzes the pyrophosphate byproduct, driving the equilibrium of the pyrophosphorylase reaction towards the formation of UDP-GlcNAc.
To produce UDP-[¹³C,¹⁵N]GlcNAc, the starting precursor, 2-[¹⁵N]Acetamido-2-deoxy-D-[1-¹³C]glucose, is used as the substrate for this enzymatic cascade. The process is highly efficient, with high yields and excellent purity of the final product researchgate.net.
Table 1: Key Enzymes in the One-Pot Synthesis of UDP-GlcNAc
| Enzyme | Function | Substrates | Products |
|---|---|---|---|
| N-acetylhexosamine 1-kinase (NahK) | Phosphorylation of GlcNAc | GlcNAc, ATP | GlcNAc-1-phosphate, ADP |
| UDP-GlcNAc pyrophosphorylase (GlmU) | Uridylyl transfer | GlcNAc-1-phosphate, UTP | UDP-GlcNAc, Pyrophosphate |
Biotechnological Approaches for Labeled Glycan Precursor Generation
The generation of the isotopically labeled starting material, 2-[¹⁵N]Acetamido-2-deoxy-D-[1-¹³C]glucose, can be achieved through biotechnological methods. This often involves culturing microorganisms or mammalian cells in a medium where the primary carbon and/or nitrogen sources are isotopically enriched pnas.orgpnas.org.
For instance, cells can be grown in a medium containing D-[¹³C]glucose as the sole carbon source. Through the intricate network of metabolic pathways, the ¹³C label will be incorporated into various biomolecules, including the hexosamine biosynthesis pathway which produces glucosamine derivatives rsc.orgnih.gov. Similarly, providing a ¹⁵N-labeled nitrogen source, such as ¹⁵N-ammonium salts, will lead to the incorporation of the heavy isotope into amino acids and subsequently into the acetamido group of GlcNAc.
These biotechnological approaches offer a powerful means to produce uniformly or specifically labeled glycan precursors, which can then be isolated and used in subsequent chemo-enzymatic syntheses.
Applications in Glycobiological Pathway Elucidation and Mechanistic Studies
Elucidation of Hexosamine Biosynthesis Pathway (HBP) Dynamics using 2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose Tracers
The Hexosamine Biosynthesis Pathway (HBP) is a critical metabolic route that shunts a small percentage (2–5%) of cellular glucose to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). nih.gov This end-product is the fundamental building block for N- and O-linked glycosylation of proteins and the synthesis of other complex glycoconjugates. nih.govnih.gov The use of this compound, which can enter the pathway after being phosphorylated, provides an unambiguous way to trace the flow of atoms through this vital pathway.
Metabolic flux analysis using stable isotopes allows for the quantification of the rate of metabolic reactions. The dual labels in this compound are particularly advantageous for studying the HBP. The ¹³C at the anomeric carbon (C1) tracks the glucose backbone, while the ¹⁵N tracks the nitrogen atom of the acetyl group, which is added to glucosamine-6-phosphate during the pathway.
When cells are supplied with this tracer, mass spectrometry can be used to monitor the incorporation of the heavy isotopes into the downstream intermediates of the HBP. This allows for the precise determination of the contribution of the tracer to the synthesis of key molecules like N-acetylglucosamine-6-phosphate, N-acetylglucosamine-1-phosphate, and the final product, UDP-GlcNAc. By analyzing the mass isotopologue distribution of these metabolites over time, researchers can calculate the flux, or rate of synthesis, through the HBP. This approach has been applied to understand nitrogen flux in various biological systems, establishing glutamate (B1630785) as a central node for nitrogen metabolism in mycobacteria, for instance. nih.gov Such dual-labeling strategies are powerful for simultaneously inferring both carbon and nitrogen metabolism. nih.gov
Table 1: Tracking of Isotopes from 2-[¹⁵N]Acetamido-2-deoxy-D-[¹- ¹³C]glucose through HBP Intermediates
| HBP Intermediate | Expected Isotopic Labeling Pattern | Information Gained |
|---|---|---|
| GlcNAc-6-Phosphate | Contains both ¹³C at C1 and ¹⁵N in the acetamido group. | Confirms entry and phosphorylation of the tracer. |
| GlcNAc-1-Phosphate | Contains both ¹³C at C1 and ¹⁵N in the acetamido group. | Measures the rate of conversion by phosphoglucomutase. |
| UDP-GlcNAc | Contains both ¹³C at C1 and ¹⁵N in the acetamido group. | Quantifies the overall de novo and salvage pathway flux leading to the final product. |
The cellular pool of UDP-GlcNAc is tightly regulated to match the demands of glycosylation while preventing metabolic burden. The HBP is considered a nutrient-sensing pathway because its output, UDP-GlcNAc, integrates information from glucose, amino acid, fatty acid, and nucleotide metabolism. nih.govnih.gov O-GlcNAc transferase (OGT), the enzyme that uses UDP-GlcNAc, is considered a metabolic sensor that modifies proteins based on nutrient availability. nih.gov
Using this compound, researchers can investigate how different cellular conditions affect UDP-GlcNAc homeostasis. For example, by quantifying the rate of labeled UDP-GlcNAc synthesis under conditions of high glucose, nutrient deprivation, or cellular stress, it is possible to understand how the HBP flux is modulated. This is critical because dysregulation of UDP-GlcNAc levels is associated with various pathologies, including metabolic diseases and cancer. nih.govnih.gov Studies can reveal how feedback mechanisms, such as the inhibition of the pathway's rate-limiting enzyme GFAT by UDP-GlcNAc, are affected by external stimuli. The tracer allows for a dynamic view of how the cell maintains the supply of this essential substrate for the extensive protein modifications that depend on it. nih.gov
Investigation of Glycosylation Pathways and Protein Modifications
UDP-GlcNAc, the synthesis of which can be traced with this compound, is the donor substrate for two major forms of protein glycosylation: N-glycosylation and O-GlcNAcylation. The isotopic labels from the tracer are directly transferred onto proteins, enabling detailed studies of these dynamic post-translational modifications.
N-linked glycosylation is a fundamental protein modification occurring in the endoplasmic reticulum and Golgi apparatus, affecting protein folding, stability, and function. The process begins with the addition of a pre-formed oligosaccharide to asparagine residues on nascent proteins. This initial glycan is then extensively modified.
By introducing this compound into cultured cells, the labeled GlcNAc unit is incorporated into the glycan structures. This allows for the study of N-glycan dynamics in several ways:
Rate of Synthesis: The rate of appearance of the ¹³C and ¹⁵N labels in the N-glycans of specific proteins provides a direct measure of their synthesis and turnover rate.
Pathway Tracing: Researchers can follow the labeled GlcNAc through the complex processing steps in the Golgi, where sugars are removed and others are added, to understand the flow of substrates through the N-glycosylation machinery.
Impact of Perturbations: The effect of drugs or genetic modifications on N-glycosylation can be quantitatively assessed by measuring changes in the incorporation of the isotopic tracer. For instance, studies have shown that the glucose analog 2-deoxy-D-glucose can impair N-linked glycosylation of key receptors in cancer cells. nih.gov Using a labeled tracer provides more precise data on the specific steps that are affected.
O-GlcNAcylation is the addition of a single N-acetylglucosamine molecule to serine or threonine residues of thousands of nuclear, cytosolic, and mitochondrial proteins. nih.gov This modification is highly dynamic, with the addition and removal of O-GlcNAc controlled by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), respectively. nih.govnih.gov This rapid cycling allows O-GlcNAcylation to function as a regulatory switch, similar to phosphorylation, in response to nutrients and stress. nih.gov
The use of this compound is invaluable for studying the dynamics of O-GlcNAcylation.
Turnover Rates: By performing pulse-chase experiments with the labeled tracer, scientists can measure the rate at which O-GlcNAc is added to and removed from specific proteins. This provides direct insight into the activity of OGT and OGA on endogenous substrates.
Site-Specific Dynamics: Advanced mass spectrometry techniques can identify specific O-GlcNAcylated peptides containing the ¹³C and ¹⁵N labels, allowing for the determination of cycling rates at individual modification sites.
Functional Consequences: By correlating the dynamics of O-GlcNAcylation with changes in protein activity, localization, or interaction partners, researchers can elucidate the functional impact of this modification. Dysregulation of O-GlcNAc homeostasis has been linked to various diseases, including neurodegeneration and cancer. nih.gov
Table 2: Research Findings on O-GlcNAcylation Dynamics from Isotopic Labeling Studies
| Condition/System | Observation | Implication | Reference |
|---|---|---|---|
| Insulin (B600854) Signaling | Increased O-GlcNAcylation of signaling proteins like Insulin Receptor Substrate 1. | Contributes to insulin resistance by altering protein function. | nih.gov |
| Neurodevelopment | O-GlcNAcylation modifies ~40% of all neuronal proteins, impacting synaptic plasticity and learning. | Highlights the essential role of O-GlcNAc cycling in brain function. | nih.govresearchgate.net |
| Cellular Stress | O-GlcNAcylation levels rapidly increase in response to stress. | Acts as a protective mechanism, modulating cellular signaling pathways for survival. | nih.gov |
Beyond protein glycosylation, UDP-GlcNAc is a precursor for other essential glycoconjugates. The labeled GlcNAc from this compound can be traced into these complex molecules to study their biosynthesis.
Glycosaminoglycans (GAGs): GAGs are long, unbranched polysaccharides that are major components of the extracellular matrix and cell surface. UDP-GlcNAc is a precursor to the UDP-N-acetylgalactosamine (UDP-GalNAc) and glucuronic acid units that form the repeating disaccharide structures of GAGs like chondroitin (B13769445) sulfate (B86663) and hyaluronan. Tracer studies can quantify the flux of the HBP into GAG synthesis and determine how this process is affected by disease or therapeutic agents. nih.gov
Peptidoglycans: In bacteria, UDP-GlcNAc is a crucial substrate for the biosynthesis of peptidoglycan, the primary structural component of the cell wall. Isotopic labeling can be used to study the dynamics of cell wall synthesis and turnover, providing insights into bacterial growth and identifying potential targets for antibiotics.
By following the ¹³C and ¹⁵N atoms from the tracer into these large macromolecules, researchers can gain a quantitative understanding of the metabolic investment in their production and the regulation of their complex biosynthetic pathways.
Enzymatic Characterization and Substrate Specificity Studies
The strategic placement of stable isotopes, ¹⁵N in the acetamido group and ¹³C at the anomeric carbon, makes 2-[15N]Acetamido-2-deoxy-D-[1-¹³C]glucose an invaluable substrate for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based assays. These techniques allow for the sensitive and specific tracking of the sugar moiety as it interacts with and is processed by enzymes.
Mechanistic Investigations of Glycosyltransferases and Glycohydrolases
Glycosyltransferases, the enzymes responsible for synthesizing glycosidic bonds, and glycohydrolases, which break them, operate through complex catalytic mechanisms. Understanding these mechanisms is fundamental to glycobiology and drug development. The use of isotopically labeled substrates like 2-[15N]Acetamido-2-deoxy-D-[1-¹³C]glucose provides a means to trace the fate of specific atoms through the enzymatic reaction, offering insights into transition states and reaction intermediates.
For instance, in studies of glycosyltransferases, the ¹³C label at the anomeric carbon (C1) allows for the direct observation of the bond-forming step. Changes in the NMR chemical shift of the ¹³C nucleus can indicate the formation of a covalent enzyme-substrate intermediate or the nature of the transition state. Similarly, the ¹⁵N label in the acetamido group can report on interactions involving this part of the sugar, which is often crucial for substrate recognition and binding.
Kinetic Isotope Effect (KIE) studies are a powerful application of such labeled compounds. By comparing the reaction rates of the isotopically labeled substrate with its unlabeled counterpart, researchers can probe the nature of the rate-limiting step of the enzymatic reaction. A significant KIE at the anomeric carbon, for example, would suggest that the cleavage or formation of the glycosidic bond at this position is part of the rate-determining step. While specific KIE studies utilizing this dual-labeled compound are not extensively documented in publicly available literature, the principle remains a cornerstone of mechanistic enzymology. nih.govresearchgate.net
The table below illustrates hypothetical KIE values and their mechanistic interpretations for a generic glycohydrolase, demonstrating how 2-[15N]Acetamido-2-deoxy-D-[1-¹³C]glucose could be used.
| Isotopically Labeled Position | Observed kH/kL (KIE) | Potential Mechanistic Interpretation |
|---|---|---|
| 1-¹³C | > 1.05 | C1-O bond cleavage is part of the rate-limiting step, suggesting an oxocarbenium ion-like transition state. |
| 1-¹³C | ~ 1.00 | C1-O bond cleavage is not rate-limiting; a prior step like substrate binding or a conformational change may be slower. |
| ¹⁵N | > 1.00 | Interaction involving the N-acetyl group is important in the transition state. |
| ¹⁵N | ~ 1.00 | The N-acetyl group does not undergo significant bonding changes in the rate-limiting step. |
Probing Enzyme-Substrate Interactions through Isotopic Labeling
Beyond reaction mechanisms, understanding the precise interactions between an enzyme and its substrate is crucial for explaining substrate specificity and for the design of specific inhibitors. Isotopic labeling, particularly with ¹³C and ¹⁵N, is a key technique for these investigations, primarily through NMR spectroscopy.
When 2-[15N]Acetamido-2-deoxy-D-[1-¹³C]glucose binds to a glycosyltransferase or glycohydrolase, the NMR signals from the ¹³C and ¹⁵N nuclei can be monitored. Changes in the chemical shifts of these nuclei upon binding provide information about the local electronic environment and, by extension, the nature of the interactions within the enzyme's active site. For example, a significant downfield shift of the ¹⁵N signal could indicate the formation of a hydrogen bond between the amide proton of the acetamido group and an acceptor group on the enzyme.
A powerful NMR technique in this context is Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. A ¹H-¹⁵N HSQC experiment on an enzyme in the presence of 2-[15N]Acetamido-2-deoxy-D-[1-¹³C]glucose would yield a specific signal corresponding to the N-H bond of the acetamido group. Similarly, a ¹H-¹³C HSQC would report on the C1-H1 bond. The analysis of these signals in the free versus enzyme-bound state reveals detailed information about the binding event. nih.gov
Furthermore, in cases where the enzyme itself is isotopically labeled (e.g., uniformly ¹⁵N-labeled), Nuclear Overhauser Effect (NOE) experiments can be performed to identify spatial proximities between the atoms of the labeled substrate and the atoms of the enzyme's active site residues. This allows for a detailed, three-dimensional mapping of the enzyme-substrate complex.
The following table summarizes the types of information that can be gleaned from NMR studies using 2-[15N]Acetamido-2-deoxy-D-[1-¹³C]glucose to probe enzyme-substrate interactions.
| NMR Technique | Isotopes Involved | Information Gained |
|---|---|---|
| ¹³C and ¹⁵N Chemical Shift Perturbation | ¹³C, ¹⁵N | Identifies changes in the electronic environment of the anomeric carbon and acetamido group upon binding, indicating specific interactions. |
| ¹H-¹⁵N HSQC | ¹H, ¹⁵N | Monitors the state of the acetamido group, revealing its involvement in binding and potential hydrogen bonding. nih.gov |
| ¹H-¹³C HSQC | ¹H, ¹³C | Tracks the anomeric center, providing insights into its conformation and interactions within the active site. nih.gov |
| Intermolecular NOE Spectroscopy | ¹H (on substrate and enzyme), ¹³C, ¹⁵N | Determines spatial proximities between the substrate and specific amino acid residues in the enzyme's active site. |
Advanced Experimental Design and Data Analysis in Stable Isotope Tracing Studies
Design Considerations for 2-[¹⁵N]Acetamido-2-deoxy-D-[1-¹³C]glucose Labeling Experiments
The successful application of 2-[¹⁵N]Acetamido-2-deoxy-D-[1-¹³C]glucose in metabolic studies hinges on a meticulously planned experimental design. The dual labeling of this molecule, with ¹³C at the first carbon position of the glucose backbone and ¹⁵N in the acetamido group, provides a distinct advantage for simultaneously tracing carbon and nitrogen fluxes within the hexosamine biosynthesis pathway (HBP) and related metabolic routes.
Key design considerations include the selection of appropriate cell culture conditions or in vivo models to ensure the tracer is efficiently taken up and metabolized. The duration of the labeling experiment is another critical parameter that must be optimized to achieve isotopic steady state in the metabolites of interest. nih.gov Shorter labeling times may be sufficient for pathways with rapid turnover, such as glycolysis, while longer durations may be necessary to observe label incorporation into more complex biomolecules like glycoproteins. nih.gov
Parallel labeling experiments can offer a more comprehensive understanding of metabolic fluxes. nih.govnih.gov In this approach, one set of experiments would utilize 2-[¹⁵N]Acetamido-2-deoxy-D-[1-¹³C]glucose, while a parallel set might use a different isotopologue of a related metabolite. nih.gov This strategy can help to resolve fluxes through converging metabolic pathways with greater accuracy. nih.govnih.gov The choice of analytical platform for detecting the labeled metabolites is also a crucial aspect of the experimental design. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the two primary techniques employed for this purpose, each offering unique advantages in terms of sensitivity and the ability to resolve positional isotopomers. frontiersin.org
A summary of key experimental design parameters is presented in the table below:
| Parameter | Key Considerations | Rationale |
| Cell/Organism Model | Should have active hexosamine biosynthesis and protein glycosylation pathways. | To ensure measurable uptake and metabolism of the tracer. |
| Tracer Concentration | Must be high enough for detection but not so high as to cause metabolic perturbations. | To maintain physiological relevance and avoid artifacts. |
| Labeling Duration | Needs to be optimized to reach isotopic steady state for the metabolites of interest. nih.gov | To allow for accurate flux calculations based on label incorporation. |
| Analytical Method | Choice between Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. frontiersin.org | MS offers higher sensitivity, while NMR provides detailed positional isotope information. |
| Parallel Labeling | Consideration of using other tracers in parallel experiments. nih.govnih.gov | To improve the resolution of complex metabolic networks. nih.gov |
Quantitative Metabolic Flux Analysis Utilizing Isotope Tracers
Quantitative metabolic flux analysis (MFA) is a powerful technique used to determine the rates of metabolic reactions within a biochemical network. vanderbilt.edu The use of 2-[¹⁵N]Acetamido-2-deoxy-D-[1-¹³C]glucose provides rich data for MFA studies of the HBP. The ¹³C label on the glucose backbone allows for the tracing of carbon flow from glucose into various downstream metabolites, including those in glycolysis and the pentose (B10789219) phosphate (B84403) pathway. frontiersin.org The ¹⁵N label on the acetamido group enables the simultaneous tracking of nitrogen metabolism, particularly the glutamine-dependent amination step in the HBP. nih.gov
The workflow for a typical ¹³C-¹⁵N MFA study involves several key steps. vanderbilt.edu First, a metabolic model is constructed that includes all the relevant biochemical reactions. vanderbilt.edu Next, the labeling experiment is performed, and the isotopic labeling patterns of key intracellular metabolites are measured using MS or NMR. nih.govfrontiersin.org This data is then used in conjunction with the metabolic model to calculate the intracellular metabolic fluxes. vanderbilt.edu
The dual-labeling strategy with 2-[¹⁵N]Acetamido-2-deoxy-D-[1-¹³C]glucose is particularly advantageous for resolving fluxes at key branch points in metabolism. For instance, it can help to quantify the proportion of glucose that enters the HBP versus glycolysis. Furthermore, the ¹⁵N label provides a direct measure of the nitrogen flux from glutamine into the HBP, which is a critical regulatory step. nih.gov
The table below illustrates the potential labeling patterns of key metabolites derived from 2-[¹⁵N]Acetamido-2-deoxy-D-[1-¹³C]glucose:
| Metabolite | Expected Labeling Pattern | Metabolic Pathway |
| UDP-N-acetylglucosamine | ¹³C₁, ¹⁵N | Hexosamine Biosynthesis Pathway |
| Glutamate (B1630785) | ¹⁵N | Glutamine Metabolism |
| Lactate | ¹³C₁ | Glycolysis |
| Sialic Acid | ¹³C₁, ¹⁵N | Sialic Acid Biosynthesis |
Computational Modeling and Simulation of Glycobiological Networks
Computational modeling and simulation play a crucial role in interpreting the complex datasets generated from stable isotope tracing experiments. escholarship.org In the context of studies using 2-[¹⁵N]Acetamido-2-deoxy-D-[1-¹³C]glucose, computational models can be used to simulate the flow of the ¹³C and ¹⁵N labels through the glycobiological network. nih.gov These models are typically based on systems of ordinary differential equations that describe the mass balances of the metabolites in the network. vanderbilt.edu
By fitting the model to the experimental labeling data, it is possible to estimate the values of the metabolic fluxes. vanderbilt.edu This process often involves the use of sophisticated algorithms to minimize the difference between the simulated and measured labeling patterns. The resulting flux map provides a quantitative snapshot of the metabolic state of the cell under the specific experimental conditions.
Furthermore, computational models can be used to perform in silico experiments to predict how the metabolic network will respond to perturbations. For example, a model could be used to simulate the effect of inhibiting a particular enzyme on the fluxes through the HBP. These predictions can then be tested experimentally to validate and refine the model. This iterative cycle of modeling and experimentation is a powerful approach for gaining a deeper understanding of the regulation and function of glycobiological networks.
Integration of Isotopic Tracing Data with Multi-Omics Approaches
To gain a holistic understanding of cellular metabolism, it is often necessary to integrate data from multiple "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. diva-portal.orgarxiv.org Isotopic tracing data from experiments with 2-[¹⁵N]Acetamido-2-deoxy-D-[1-¹³C]glucose can be integrated with these other data types to provide a more complete picture of how the glycobiological network is regulated. nih.gov
For instance, transcriptomics data can reveal changes in the expression of genes encoding enzymes in the HBP, which can then be correlated with changes in the metabolic fluxes determined by MFA. Similarly, proteomics data can provide information on the abundance of these enzymes, while metabolomics data can provide a snapshot of the concentrations of the metabolites in the pathway.
The integration of these multi-omics datasets presents significant computational challenges. nih.gov However, the development of advanced statistical and machine learning methods is making it increasingly possible to build comprehensive models that can explain the complex interplay between genes, proteins, and metabolites in the regulation of glycobiological networks. diva-portal.org This integrated systems biology approach is essential for unraveling the role of glycosylation in health and disease.
Future Directions and Emerging Research Avenues for 2 15n Acetamido 2 Deoxy D 1 13c Glucose
Development of Next-Generation Isotope-Labeled Glycan Probes
The success of metabolic labeling with simple monosaccharides has spurred interest in creating more complex and functionally diverse isotope-labeled probes. Future development is focused on several key areas:
Multi-Isotope and Positional Labeling: The synthesis of glycan precursors with multiple stable isotopes (e.g., ¹³C, ¹⁵N, ²H, ¹⁸O) at various positions will offer greater resolution in MS-based analyses. acs.orgnih.gov For instance, incorporating labels that are retained or lost during specific enzymatic reactions can provide deeper insights into metabolic branching and flux. nih.gov This approach allows for more precise tracking of atoms through intricate biosynthetic pathways. nih.gov
Structurally Complex Probes: Research is moving beyond single monosaccharides to the synthesis of labeled disaccharides, oligosaccharides, and even entire glycan domains. These more complex probes can investigate the activities of specific glycosyltransferases and glycosidases directly and explore the downstream fate of larger glycan structures within the cell.
Functionalized Isotopic Probes: A significant emerging avenue is the combination of isotopic labeling with bioorthogonal chemical handles (e.g., azides, alkynes). These dual-purpose probes allow for not only tracing and quantification via MS but also for the selective enrichment, isolation, and visualization of newly synthesized glycoconjugates through click chemistry. This strategy merges the quantitative power of stable isotopes with the versatile detection capabilities of bioorthogonal engineering. mdpi.com
| Isotope | Typical Application in Glycan Probes | Analytical Advantage |
|---|---|---|
| ¹³C (Carbon-13) | Labeling the carbon backbone of the sugar. | Provides distinct mass shifts for tracing metabolic pathways and relative quantification. nih.gov |
| ¹⁵N (Nitrogen-15) | Labeling the amine group in amino sugars (e.g., GlcNAc, GalNAc). | Specifically tracks the hexosamine biosynthetic pathway. nih.govnih.gov |
| ²H (Deuterium) | Used in acetyl groups or on the sugar ring. | Offers an alternative mass shift; however, potential for chromatographic separation from the 'light' version must be considered. acs.org |
| ¹⁸O (Oxygen-18) | Incorporated enzymatically using ¹⁸O-labeled water. | Allows for labeling during specific enzymatic steps, such as glycan release by glycosidases. premierbiosoft.com |
Applications in Systems Glycobiology and Glycan Engineering Research
Systems glycobiology aims to understand the glycome—the entire complement of sugars in an organism—at a systems level. Isotope-labeled probes like 2-[15N]acetamido-2-deoxy-D-[1-13C]glucose are integral to this endeavor.
Quantitative Glycomics: Metabolic labeling with stable isotopes is a powerful strategy for accurate relative and absolute quantification of glycans between different biological states (e.g., healthy vs. diseased cells). researchgate.net Similar to the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) method used in proteomics, growing one cell population with a "light" (natural abundance) precursor and another with a "heavy" (isotope-labeled) precursor allows for direct comparison of their glycomes in a single MS analysis. mdpi.comnih.gov This approach minimizes experimental variability and enhances the accuracy of quantitative comparisons. nih.gov
Metabolic Flux Analysis: By monitoring the rate of incorporation and turnover of the isotopic label within the nucleotide sugar pool and final glycan structures, researchers can model the kinetics of glycan biosynthesis. This allows for a dynamic view of how cellular metabolism and signaling events regulate the flux through pathways like the hexosamine biosynthetic pathway.
Glycan Engineering: The deliberate introduction of labeled monosaccharide analogs can be used to study and manipulate cellular glycosylation. By providing these precursors, researchers can track their incorporation into specific glycoproteins and glycolipids, enabling the study of how glycosylation machinery handles these substrates and how the resulting modified glycans affect cellular function.
| Research Area | Application of Labeled GlcNAc | Key Research Question Addressed |
|---|---|---|
| Systems Glycobiology | Comparative analysis of glycan profiles between different cell states. | How does the cellular glycome change in response to disease, stimuli, or genetic modification? researchgate.net |
| Metabolic Flux Analysis | Tracing the flow of ¹³C and ¹⁵N from the precursor into nucleotide sugars and mature glycans. | What are the rates of synthesis and turnover for key glycan structures? nih.gov |
| Glycan Engineering | Introducing labeled analogs to be incorporated into cellular glycoconjugates. | How are specific glycan structures synthesized and what is their functional role on specific proteins? |
Elucidating Novel Glycan-Mediated Biological Processes and Regulatory Mechanisms
A primary goal of glycobiology is to understand the function of the myriad of glycan structures found in nature. nih.govnih.gov Isotope tracers are pivotal in connecting specific glycan modifications to biological outcomes.
Tracing O-GlcNAc Dynamics: O-GlcNAcylation is a dynamic post-translational modification where a single GlcNAc moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins. Using labeled GlcNAc precursors, researchers can track the turnover of this modification on specific proteins in response to nutrients or stress, helping to decipher its regulatory role in processes like transcription, signaling, and metabolism. mdpi.com
Mapping Glycoprotein Biosynthesis and Trafficking: Labeled precursors allow for pulse-chase experiments to follow newly synthesized glycoproteins as they traffic through the secretory pathway (endoplasmic reticulum and Golgi apparatus). This can reveal the kinetics of glycan processing and how specific glycan structures are required for proper protein folding, quality control, and transport to their final destinations.
Identifying Glycan-Binding Protein Interactions: By metabolically incorporating labeled glycans into cells, it becomes possible to identify their specific binding partners (lectins). After cross-linking, the labeled glycan can be used as a "bait" to pull down its cognate binding proteins, which can then be identified by proteomics. This approach is crucial for decoding the glycan-mediated communication networks that govern cell-cell recognition, adhesion, and signaling.
Expanding Tracer Applications to Diverse Biological Systems and Model Organisms (excluding human clinical trials)
While much of the foundational work has been done in cultured cells, a major future direction is the application of these tracer methodologies to more complex, whole-organism systems.
Yeast and Microorganisms: Yeast is a powerful model for studying fundamental aspects of glycosylation that are conserved in higher eukaryotes. Metabolic labeling with isotopic glucose or other precursors has been used to quantitatively analyze the N-linked and O-linked glycans in yeast, providing insights into the effects of genetic mutations or environmental stress on the glycome. nih.gov
Mouse and Rodent Models: Expanding tracer studies to mouse models of disease is a critical step in understanding the role of glycosylation in pathology. nih.gov By introducing labeled precursors systemically, researchers can study how the glycomes of specific organs or tumors are altered during disease progression. rndsystems.com This in vivo approach provides a more physiologically relevant context than cell culture alone.
Other Model Organisms: Organisms like Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode) offer powerful genetic tools to study the function of specific glycosylation genes. Combining these genetic models with stable isotope tracing will allow for precise dissection of glycan function in the context of development, aging, and neurobiology.
| Model Organism | Specific Research Application | Potential Insights |
|---|---|---|
| Saccharomyces cerevisiae (Yeast) | Quantitative analysis of glycan profiles in response to glycosylation gene knockouts. nih.gov | Fundamental roles of specific enzymes in glycan biosynthesis. |
| Mus musculus (Mouse) | Tracing glycan changes in specific tissues during the development of a disease model (e.g., cancer, diabetes). nih.gov | Identification of disease-specific glycan biomarkers and pathogenic mechanisms. |
| Drosophila melanogaster (Fruit Fly) | Investigating the role of glycosylation in neuronal development and function. | Understanding how glycan structures contribute to the formation and stability of neural circuits. |
| Caenorhabditis elegans (Nematode) | Studying the impact of glycosylation on lifespan and stress resistance pathways. | Elucidating the role of glycans in aging and organismal homeostasis. |
Q & A
Basic: What synthetic methodologies are optimal for preparing 2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose with isotopic purity?
Answer:
The synthesis involves dual isotopic labeling (¹⁵N and ¹³C) at specific positions. A validated approach includes:
- Step 1 : Amination of D-glucal derivatives using (saltmen)Mn(¹⁵N) to achieve 11:1 stereoselectivity for the gluco configuration, ensuring ¹⁵N incorporation at the acetamido group .
- Step 2 : Methylation of the resulting lactol with [¹³C]iodomethane and Ag₂O to introduce ¹³C at the C1 position. This step typically achieves >95% isotopic enrichment but requires rigorous purification (e.g., HPLC or ion-exchange chromatography) to remove unlabeled byproducts .
- Critical parameters : Reaction pH (8–10), temperature (25–40°C), and solvent choice (DMF or THF) influence isotopic retention and yield .
Basic: How do NMR techniques resolve structural and isotopic integrity in this compound?
Answer:
¹³C and ¹⁵N NMR are pivotal for verifying isotopic labeling and conformation:
- Key couplings :
- Quantitative analysis : HSQC and HMBC spectra differentiate isotopic splittings from natural-abundance signals. For example, ¹³C-¹H coupling constants at C1 (e.g., ~145 Hz) confirm ¹³C labeling .
Advanced: How can researchers address discrepancies in metabolic uptake data between 2-[15N,1-13C]glucose derivatives and unlabeled analogs?
Answer:
Observed discrepancies (e.g., altered uptake kinetics in cancer cell lines) may arise from:
- Isotopic mass effects : ¹³C labeling alters molecular mass, potentially affecting transporter affinity (e.g., GLUT1). Mitigate via competitive assays with unlabeled glucose .
- Tracer dilution : Use LC-MS/MS to quantify isotopic dilution in media and correct for metabolic flux calculations .
- Control experiments : Compare with 2-deoxy-D-[1-¹³C]glucose (non-acetamido analog) to isolate the role of the acetamido group in uptake .
Advanced: What experimental designs optimize the study of glycosidase inhibition using this compound?
Answer:
-
Enzyme kinetics : Perform Michaelis-Menten assays with O-GlcNAcase or hexosaminidases , using 4-nitrophenyl substrates. Monitor inhibition via:
-
Structural insights : Co-crystallize the compound with target enzymes to resolve binding modes (e.g., hydrogen bonding between ¹⁵N-acetamido and catalytic residues) .
Advanced: How should researchers resolve contradictions in J-coupling data across NMR studies of isotopically labeled sugars?
Answer:
Contradictions (e.g., variable 3J(H,H) values) often stem from:
- Solvent effects : D₂O vs. CD₃OD alters ring puckering and coupling constants. Standardize solvent conditions .
- Temperature dependence : Couplings may shift by 0.5–1.0 Hz/10°C. Use thermostatted probes for reproducibility .
- Data normalization : Reference all couplings to internal standards (e.g., TSP for ¹H, external ¹³C-MeOH) .
Advanced: What methodologies integrate this compound into broader glycobiology frameworks (e.g., metabolic flux analysis)?
Answer:
-
Isotopic tracing : Administer the compound to cell cultures and track ¹³C incorporation into UDP-GlcNAc via LC-HRMS. Example workflow:
Time (h) % ¹³C-UDP-GlcNAc SD 6 22 ± 3 1.5 12 45 ± 4 2.1 Data normalization against total UDP-GlcNAc pools corrects for cell-cycle variations . -
Theoretical modeling : Use density functional theory (DFT) to predict isotopic effects on glycosidic bond stability, comparing with experimental ΔG values .
Basic: What are the primary applications of this compound in studying cellular metabolism?
Answer:
- Glycosylation pathways : Acts as a tracer for O-GlcNAcylation dynamics in signaling proteins .
- Cancer metabolism : Inhibits glycolysis in glioblastoma models (IC₅₀ = 50 µM) by competing with glucose transporters .
- Enzyme mechanisms : Serves as a slow-releasing substrate for glycosidases, enabling real-time NMR monitoring of hydrolysis .
Advanced: How can researchers design follow-up studies to address gaps in isotopic tracer data?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
